molecular formula C8H8BrNO B1358042 2-Bromo-3-methylbenzamide CAS No. 101421-85-6

2-Bromo-3-methylbenzamide

Cat. No. B1358042
M. Wt: 214.06 g/mol
InChI Key: FXNLPFZVSBANLC-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbenzamide is a chemical compound with the CAS Number: 101421-85-6 . It has a molecular weight of 214.06 . The IUPAC name for this compound is 2-bromo-3-methylbenzamide .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylbenzamide is represented by the formula C8H8BrNO . The InChI code for this compound is 1S/C8H8BrNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-methylbenzamide include a molecular weight of 214.06 and a molecular formula of C8H8BrNO . Other specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

2-Bromo-3-methylbenzamide is utilized in the synthesis of heterocyclic compounds. For instance, its reaction with alkynyl acids in the presence of a copper(I) catalyst leads to the formation of substituted 3-methyleneisoindolin-1-ones, a class of heterocyclic compounds. This process involves decarboxylative cross-coupling followed by a heteroannulation step (Gogoi et al., 2014). Additionally, similar copper-catalyzed domino reactions involving 2-bromobenzamides and terminal alkynes have been developed to synthesize these compounds, offering flexibility in varying the substituents on the aromatic ring (Li et al., 2009).

2. Intermediate in Pharmaceutical Synthesis

2-Bromo-3-methylbenzamide serves as an intermediate in the synthesis of pharmaceutical compounds. For example, it has been used in the synthesis of chlorantraniliprole, a ryanodine receptor activator used as an insecticide. The process involves a series of reactions including esterification, reduction, and aminolysis (Chen Yi-fen et al., 2010).

3. Photodynamic Therapy Applications

2-Bromo-3-methylbenzamide derivatives have been explored for their potential in photodynamic therapy. A study reported the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, which demonstrated high singlet oxygen quantum yield. These properties are crucial for Type II photodynamic therapy mechanisms, suggesting the potential application of these compounds in cancer treatment (Pişkin et al., 2020).

4. Role in Insect and Mammalian Nervous Systems

2-Bromo-3-methylbenzamide, specifically in the form of N,N-Diethyl-3-methylbenzamide (deet), has been studied for its effects on cholinesterase activity in both insect and mammalian nervous systems. Deet is not just a behavior-modifying chemical but also an inhibitor of cholinesterase activity. This finding is significant, particularly considering deet's widespread use as an insect repellent and its potential interactions with other chemicals (Corbel et al., 2009).

Safety And Hazards

The safety data sheet for 2-Bromo-3-methylbenzamide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

2-bromo-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNLPFZVSBANLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JF Bunnett, MM Rauhut - The Journal of Organic Chemistry, 1956 - ACS Publications
A general survey of the reactions of aqueous-alcoholic potassium cyanide with substituted nitrobenzenes has been made. In many cases the von Richter reaction occurs; in other cases …
Number of citations: 23 pubs.acs.org
I Nikoloska - 2012 - atrium.lib.uoguelph.ca
Poly(ADP-ribose) polymerase (PARP) represents a large family of enzymes that are activated upon DNA breakage, which are then involved in a cascade of reactions that eventually …
Number of citations: 2 atrium.lib.uoguelph.ca
V Krasikova, M Katkevics - Chemistry of Heterocyclic Compounds, 2013 - Springer
A convenient two-stage method has been developed for preparing benz[d]isothiazol-3(2H)-ones from 2-bromobenzamides and sulfur in a one-pot process under copper catalysis …
Number of citations: 16 link.springer.com

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